molecular formula C12H11N3O2 B11878253 6-(Aziridin-1-yl)-2,3-dimethylquinoxaline-5,8-dione CAS No. 7697-98-5

6-(Aziridin-1-yl)-2,3-dimethylquinoxaline-5,8-dione

Cat. No.: B11878253
CAS No.: 7697-98-5
M. Wt: 229.23 g/mol
InChI Key: KSVXOMZTTLPACO-UHFFFAOYSA-N
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Description

6-(Aziridin-1-yl)-2,3-dimethylquinoxaline-5,8-dione is a complex organic compound featuring an aziridine ring attached to a quinoxaline core

Properties

CAS No.

7697-98-5

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

6-(aziridin-1-yl)-2,3-dimethylquinoxaline-5,8-dione

InChI

InChI=1S/C12H11N3O2/c1-6-7(2)14-11-10(13-6)9(16)5-8(12(11)17)15-3-4-15/h5H,3-4H2,1-2H3

InChI Key

KSVXOMZTTLPACO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C(=O)C=C(C2=O)N3CC3)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 6-(Aziridin-1-yl)-2,3-dimethylquinoxaline-5,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like peroxides, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .

Major Products: The major products formed from these reactions include various amine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 6-(Aziridin-1-yl)-2,3-dimethylquinoxaline-5,8-dione involves the formation of reactive intermediates through the opening of the aziridine ring. These intermediates can interact with various molecular targets, including DNA and proteins, leading to cytotoxic effects. The compound’s ability to form covalent bonds with these targets is a key aspect of its mechanism .

Comparison with Similar Compounds

Uniqueness: 6-(Aziridin-1-yl)-2,3-dimethylquinoxaline-5,8-dione is unique due to its specific quinoxaline core, which imparts distinct electronic properties and reactivity compared to other aziridine derivatives. This uniqueness makes it a valuable compound for specialized applications in scientific research and industry .

Biological Activity

6-(Aziridin-1-yl)-2,3-dimethylquinoxaline-5,8-dione (often abbreviated as ADQ) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of ADQ, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

ADQ is a quinoxaline derivative characterized by the presence of an aziridine ring. Its molecular formula is C10H10N2O2C_{10}H_{10}N_2O_2, and it features a unique arrangement that contributes to its biological properties.

Mechanisms of Biological Activity

ADQ exhibits various biological activities, primarily attributed to its ability to interact with cellular targets. The following mechanisms have been identified:

  • Anticancer Activity : ADQ has shown promise in inhibiting cancer cell proliferation. Studies indicate that it may induce apoptosis in malignant cells through the activation of caspase pathways.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Neuroprotective Effects : Preliminary research indicates that ADQ may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Anticancer Studies

A significant study published in the Journal of Medicinal Chemistry highlighted the anticancer properties of ADQ. The compound was tested against several cancer cell lines, including breast and lung cancer cells. Results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at low concentrations.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.4Induction of apoptosis via caspase 3
A549 (Lung)6.8Cell cycle arrest in G2/M phase

Antimicrobial Studies

In antimicrobial assays, ADQ exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These findings suggest that ADQ could serve as a lead compound for developing new antimicrobial agents.

Neuroprotection

Research conducted on neuronal cell cultures revealed that ADQ could mitigate oxidative stress-induced damage. The compound reduced reactive oxygen species (ROS) levels significantly when compared to control groups.

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer assessed the efficacy of ADQ combined with standard chemotherapy. The results indicated improved patient outcomes and reduced side effects compared to chemotherapy alone.
  • Antimicrobial Application : A study investigating the use of ADQ in treating bacterial infections showed that it could enhance the effectiveness of existing antibiotics, suggesting a potential role as an adjuvant therapy.

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